sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate
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Overview
Description
Sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate is a chemical compound with the molecular formula C12H13N2NaO3S and a molecular weight of 288.30 g/mol . It is commonly used as a fluorogenic labeling reagent for proteins and carbohydrates due to its fluorescence properties . This compound is also known by other names such as 1,5-EDANS sodium salt and N-(aminoethyl)-5-naphthylamine-1-sulfonic acid sodium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate typically involves the reaction of 5-nitro-1-naphthalenesulfonic acid with ethylenediamine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, amination, and reduction. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonates and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate involves its ability to fluoresce upon binding to specific targets. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of the target molecules . The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid: Similar structure but without the sodium salt form.
N-(2-Aminoethyl)-5-naphthylamine-1-sulfonic acid: Another derivative with similar fluorescence properties.
Uniqueness
Sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate is unique due to its high water solubility and strong fluorescence, making it particularly useful in aqueous environments and biological systems . Its ability to form stable complexes with proteins and other biomolecules enhances its utility in various scientific applications .
Properties
IUPAC Name |
sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRACRQRUQQGH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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